molecular formula C22H24N2O2 B7505348 Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone

Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone

Cat. No. B7505348
M. Wt: 348.4 g/mol
InChI Key: XSXOOXQZGUHCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone, also known as PPCM, is a synthetic compound that has been studied for its potential use in scientific research. PPCM is a piperazine derivative that has been shown to have various biological effects, including anxiolytic, antidepressant, and antipsychotic properties.

Mechanism of Action

The exact mechanism of action of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has also been shown to have an affinity for various receptors in the brain, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

For research on Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone include further studies on its mechanism of action and potential use in the treatment of various neurological disorders. Additionally, studies on the long-term effects of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone use and potential drug interactions are needed. Finally, studies on the potential use of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone as a diagnostic tool for neurological disorders are also warranted.

Synthesis Methods

Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of piperazine with 1-phenylcyclobutanecarbonyl chloride, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with acetyl chloride to yield Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone.

Scientific Research Applications

Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has been studied for its potential use in various scientific research applications, including as an anxiolytic, antidepressant, and antipsychotic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-20(18-8-3-1-4-9-18)23-14-16-24(17-15-23)21(26)22(12-7-13-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXOOXQZGUHCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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